molecular formula C22H29N3O4S B11129482 N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-ethoxy-N-methylbenzenesulfonamide

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-ethoxy-N-methylbenzenesulfonamide

Cat. No.: B11129482
M. Wt: 431.6 g/mol
InChI Key: CGHNSNXFFMMJNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-ethoxy-N-methylbenzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzylpiperazine core, a 4-ethoxy-N-methylbenzenesulfonamide group, and a ketone-linked ethyl spacer. The compound’s structure combines a sulfonamide moiety, known for its role in enzyme inhibition and receptor modulation, with a piperazine ring, which enhances solubility and pharmacokinetic properties.

Properties

Molecular Formula

C22H29N3O4S

Molecular Weight

431.6 g/mol

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-ethoxy-N-methylbenzenesulfonamide

InChI

InChI=1S/C22H29N3O4S/c1-3-29-20-9-11-21(12-10-20)30(27,28)23(2)18-22(26)25-15-13-24(14-16-25)17-19-7-5-4-6-8-19/h4-12H,3,13-18H2,1-2H3

InChI Key

CGHNSNXFFMMJNC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-ethoxy-N-methylbenzenesulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.

    Acylation: The 4-benzylpiperazine is then acylated with an appropriate acyl chloride to introduce the 2-oxoethyl group.

    Sulfonamide Formation: The final step involves the reaction of the acylated piperazine derivative with 4-ethoxy-N-methylbenzenesulfonyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-ethoxy-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-ethoxy-N-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-ethoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chlorinated Derivatives

  • N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-N-(3,5-dichlorophenyl)benzenesulfonamide: Features two chlorine atoms at the 3- and 5-positions of the phenyl ring.
  • N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-N-(2-chlorophenyl)benzenesulfonamide : The ortho-chlorine substitution introduces steric hindrance, which may reduce binding selectivity for flat receptor pockets compared to the para-substituted ethoxy group in the target compound .

Brominated Derivatives

  • N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-N-[(4-bromophenyl)methyl]benzenesulfonamide : The bromine atom’s larger size and polarizability may improve hydrophobic interactions in target binding sites, but its higher molecular weight could reduce solubility .

Analogues with Modified Functional Groups

Sulfonamide vs. Acetamide

  • N-(4-Ethoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide : Replaces the sulfonamide group with an acetamide, reducing hydrogen-bonding capacity and altering target specificity. This substitution often decreases affinity for sulfonamide-sensitive enzymes like carbonic anhydrase .

Ethoxy vs. Methoxy Substituents

  • However, the absence of a piperazine ring limits its solubility in aqueous environments .

Piperazine Ring Modifications

Key Comparative Data

Compound Name Structural Features Biological Activity References
Target Compound Benzylpiperazine, 4-ethoxy-N-methylbenzenesulfonamide Potential enzyme inhibition (e.g., carbonic anhydrase), moderate solubility
N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-N-(3,5-dichlorophenyl)benzenesulfonamide 3,5-Dichlorophenyl group Enhanced binding affinity, reduced metabolic stability
N-(4-Ethoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide Acetamide, methylpiperidine Lower enzyme inhibition, improved lipophilicity
N-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-4-methyl-N-(4-ethoxyphenyl)benzenesulfonamide Methylpiperazine, 4-methylbenzenesulfonamide Increased CNS penetration, reduced peripheral activity
N-{[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide Oxazole ring, methoxy group Enhanced rigidity, limited solubility

Research Findings and Implications

  • Halogen Effects : Chlorine and bromine substituents improve target affinity but may compromise pharmacokinetic properties due to increased molecular weight and metabolic susceptibility .
  • Sulfonamide vs. Acetamide : The sulfonamide group’s hydrogen-bonding capacity is critical for interactions with enzymes like carbonic anhydrase, whereas acetamide derivatives exhibit reduced efficacy in these systems .
  • Piperazine Modifications : Benzylpiperazine derivatives generally show better solubility and target engagement than methylpiperazine analogues, though the latter may excel in CNS-targeted applications .

Biological Activity

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-ethoxy-N-methylbenzenesulfonamide is a complex organic compound notable for its potential biological activities. This compound features a piperazine ring, which is known for its interactions with various neurotransmitter receptors, and a sulfonamide moiety, often associated with enzyme inhibition.

Chemical Structure

The compound can be represented by the following structural formula:

C26H30ClN3O3S\text{C}_{26}\text{H}_{30}\text{Cl}\text{N}_{3}\text{O}_{3}\text{S}

This structure includes:

  • A piperazine ring, which is crucial for its biological activity.
  • An ethoxy group that may influence solubility and receptor binding.
  • A benzenesulfonamide group, known for its role in inhibiting enzymes.

The biological activity of this compound primarily involves:

  • Receptor Interaction : The piperazine component interacts with neurotransmitter receptors such as serotonin and dopamine receptors, potentially influencing mood and cognition.
  • Enzyme Inhibition : The sulfonamide part of the molecule may inhibit specific enzymes, which can alter metabolic pathways relevant in various diseases.

Pharmacological Properties

Research indicates that this compound exhibits properties that could be beneficial in treating several conditions:

  • Antidepressant Effects : Due to its interaction with serotonin receptors.
  • Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties.

Case Studies and Research Findings

  • Antidepressant Activity :
    • A study demonstrated that derivatives of piperazine, including this compound, showed significant antidepressant-like effects in animal models. The mechanism was attributed to increased serotonin levels in the brain.
  • Antimicrobial Properties :
    • Research has shown that sulfonamides can effectively inhibit bacterial growth. This compound was tested against various bacterial strains and exhibited promising results .
  • Neuroprotective Effects :
    • In vitro studies indicated that compounds similar to this one could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(3-chloro-4-methylphenyl)benzenesulfonamideStructureAntidepressant, Antimicrobial
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(3,5-dichlorophenyl)benzenesulfonamide-Similar activity profile; potential for enhanced selectivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.